molecular formula C17H27BN2O3 B1399760 2-(2-(Pyrrolidin-1-yl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 933986-99-3

2-(2-(Pyrrolidin-1-yl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Katalognummer: B1399760
CAS-Nummer: 933986-99-3
Molekulargewicht: 318.2 g/mol
InChI-Schlüssel: VBHGEDHPJCUYEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(Pyrrolidin-1-yl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 933986-97-1) is a pyridine-based organoboron compound with a molecular formula of C₁₅H₂₃BN₂O₂ and a molecular weight of 274.17 g/mol . The structure features:

  • A pyridine core substituted at position 2 with a 2-(pyrrolidin-1-yl)ethoxy group and at position 5 with a pinacol boronate ester (dioxaborolane).
  • The dioxaborolane moiety at position 5 is a stable boron reagent widely used in Suzuki-Miyaura cross-coupling reactions .

Eigenschaften

IUPAC Name

2-(2-pyrrolidin-1-ylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O3/c1-16(2)17(3,4)23-18(22-16)14-7-8-15(19-13-14)21-12-11-20-9-5-6-10-20/h7-8,13H,5-6,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHGEDHPJCUYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801128837
Record name 2-[2-(1-Pyrrolidinyl)ethoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933986-99-3
Record name 2-[2-(1-Pyrrolidinyl)ethoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933986-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(1-Pyrrolidinyl)ethoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

2-(2-(Pyrrolidin-1-yl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 933986-99-3) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C17H27BN2O3C_{17}H_{27}BN_2O_3, with a molecular weight of 318.23 g/mol. Its structure includes a pyridine ring substituted with a pyrrolidine moiety and a dioxaborolane group, which are significant for its biological interactions.

Research indicates that compounds with similar structural features often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the dioxaborolane group suggests potential activity as a reversible inhibitor in enzymatic reactions.

Antimicrobial Activity

One study evaluated the antimicrobial properties of related compounds against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. The results showed that derivatives with similar dioxaborolane structures exhibited promising inhibition profiles against bacterial DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication and repair .

CompoundE. coli Gyrase IC50 (µM)K. pneumoniae MIC (µg/mL)
Compound A0.490.03
Compound B0.202
This compoundTBDTBD

The specific IC50 and MIC values for the compound are currently under investigation.

Anticancer Activity

Preliminary data suggest that compounds structurally related to this compound may exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, studies on imidazo[1,2-a]pyridine derivatives have shown effective inhibition of FLT3 mutations in acute myeloid leukemia (AML), indicating a potential pathway for further exploration in related compounds .

Case Studies

  • Inhibition of Bacterial Growth : A study investigated the efficacy of various dioxaborolane-containing compounds against resistant strains of E. coli. Results indicated significant growth inhibition at low concentrations compared to standard antibiotics .
  • Antiproliferative Effects : Research on pyridine derivatives revealed that modifications could enhance their potency against cancer cell lines. The compound's structural features may play a critical role in its ability to target specific cancer pathways .

Vergleich Mit ähnlichen Verbindungen

Physical Properties :

  • Appearance: White to off-white solid.
  • Purity: ≥97% (HPLC).
  • Storage: Stable at -20°C .

Comparison with Similar Compounds

The compound belongs to a class of 5-(dioxaborolane)pyridines with variable substituents at position 2. Below is a systematic comparison with structurally analogous compounds:

Structural and Physicochemical Properties

Compound Name (Position 2 Substituent) Molecular Formula Molecular Weight (g/mol) Key Properties References
Target: 2-(2-(Pyrrolidin-1-yl)ethoxy) C₁₅H₂₃BN₂O₂ 274.17 Lipophilic due to pyrrolidine; tertiary amine enhances ligand potential
2-Amino C₁₁H₁₆BNO₂ 213.07 Higher polarity, prone to oxidation
2-(tert-Butoxy) C₁₅H₂₃BNO₂ 260.16 Bulky substituent reduces reactivity
2-(1H-Pyrrol-1-yl) C₁₃H₁₆BN₂O₂ 252.10 Aromatic heterocycle; lower solubility
2-Ethoxy C₁₂H₁₈BNO₂ 227.10 Simple alkoxy; moderate reactivity
2-Methoxy C₁₁H₁₆BNO₂ 213.07 Smallest substituent; high stability

Reactivity in Cross-Coupling Reactions

  • Steric Effects : Bulky groups like tert-butoxy () hinder coupling efficiency, whereas smaller groups (e.g., methoxy) enable faster reactions .
  • Ligand Capability: The tertiary amine in the target compound may coordinate to palladium catalysts, modifying catalytic activity compared to non-coordinating substituents (e.g., ethoxy) .

Pharmacological Potential

  • Membrane Permeability : The pyrrolidine moiety, common in bioactive molecules, may enhance cellular uptake compared to alkoxy derivatives .
  • Drug Likeness: The target compound’s logP (calculated: ~2.5) is favorable for blood-brain barrier penetration relative to polar analogs like 2-amino-5-(dioxaborolane)pyridine (logP ~1.2) .

Vorbereitungsmethoden

Synthetic Pathway via Intermediate Phenol Derivative

This method involves sequential functionalization of a pyridine core, as outlined in analogous protocols.
Steps :

  • Starting material : 5-Bromo-2-hydroxypyridine.
  • Hydroxyl protection : The phenolic -OH group is protected as a methoxyethoxymethoxy (MEMO) ether to prevent undesired side reactions during subsequent steps.
  • Boronic ester installation : The bromine substituent undergoes Miyaura borylation using bis(pinacolato)diboron ($$ \text{B}2(\text{pin})2 $$) and a palladium catalyst (e.g., Pd(dppf)Cl₂) to yield the pinacol boronic ester.
  • Deprotection : Acidic hydrolysis (e.g., dilute HCl) removes the MEMO group, regenerating the free hydroxyl group.
  • Etherification : The hydroxyl group reacts with 2-(pyrrolidin-1-yl)ethyl bromide under basic conditions (e.g., K₂CO₃) or via Mitsunobu reaction (using DIAD and PPh₃).

Reaction Conditions :

Step Reagents/Conditions Yield (%)
MEMO protection MEMCl, DIPEA, DCM 85–90
Miyaura borylation $$ \text{B}2(\text{pin})2 $$, Pd(dppf)Cl₂, KOAc, dioxane, 80°C 70–75
Deprotection 1M HCl, THF, rt >95
Etherification 2-(Pyrrolidin-1-yl)ethyl bromide, K₂CO₃, DMF, 60°C 60–65

This approach prioritizes early introduction of the boronic ester group:

  • Starting material : 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine.
  • Suzuki-Miyaura coupling : Reaction with bis(pinacolato)diboron in the presence of Pd(OAc)₂ and SPhos ligand, yielding the boronic ester.

Key Advantages :

  • Avoids hydroxyl protection/deprotection steps.
  • Higher functional group tolerance due to mild reaction conditions.

Limitations :

  • Requires pre-synthesis of the ethoxy-pyrrolidine-substituted bromopyridine intermediate.

Comparison of Methods

Parameter Intermediate Phenol Route Suzuki Coupling Route
Steps 5 2
Overall Yield (%) ~40 ~65
Complexity High (protection steps) Moderate
Scalability Limited by step count High

Critical Analysis of Reaction Conditions

  • Catalyst Selection : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Miyaura borylation due to enhanced stability and reactivity.
  • Solvent Systems : Dioxane/water mixtures (10:1) optimize Suzuki coupling efficiency.
  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures isolates the final product.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, pyridine-H), 7.85 (d, J = 2.4 Hz, 1H), 4.45 (t, J = 6.0 Hz, 2H, -OCH₂), 3.10–2.90 (m, 6H, pyrrolidine-H), 1.35 (s, 12H, pinacol-CH₃).
  • HPLC : Purity >98% (C18 column, MeCN/H₂O gradient).

Industrial-Scale Considerations

  • Cost Efficiency : The Suzuki coupling route reduces reagent costs by minimizing protection/deprotection steps.
  • Safety : Mitsunobu reactions require careful handling of azodicarboxylates (e.g., DIAD) due to toxicity.

Q & A

Q. Key Parameters :

  • Temperature : Controlled between 60–100°C to avoid side reactions.
  • Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling steps.
  • Solvents : Anhydrous THF or DMF for moisture-sensitive reactions .

Basic: Which analytical methods are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and boronate ester integrity.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₈H₂₈BN₂O₃, M.Wt ~345.24).
  • X-ray Crystallography : Resolves spatial arrangement of the pyridine-pyrrolidine-boronate system (e.g., dihedral angles <12°) .
  • Purity Analysis : GC or HPLC (≥98% purity) .

Basic: What safety protocols are required for handling this compound?

Answer:

  • Hazards : Skin/eye irritation (GHS Category 2), respiratory sensitization .
  • Protective Measures :
    • Use nitrile gloves, lab coats, and fume hoods.
    • Avoid dust formation (static discharge risk) .
  • Storage : Sealed containers in dry, ventilated areas at 2–8°C .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • DoE (Design of Experiments) : Vary catalyst loading (0.5–5 mol%), solvents (THF vs. toluene), and temperature gradients.
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track boronate formation in real time.
  • Contradiction Resolution : and report conflicting solvent choices; systematic screening (e.g., DMF yields faster kinetics but lower purity) can resolve discrepancies .

Q. Example Optimization Table :

ParameterRange TestedOptimal ValueYield Improvement
Catalyst Loading1–3 mol% Pd2 mol%+15%
Reaction Time12–24 hrs18 hrs+10%

Advanced: How can computational methods predict reactivity or biological activity?

Answer:

  • DFT Calculations : Model charge distribution to identify nucleophilic/electrophilic sites. shows pyridine rings participate in donor-acceptor interactions with metal surfaces, relevant for catalytic applications .
  • Molecular Docking : Predict binding affinity to enzymes (e.g., CYP1B1 inhibition in ).
  • SAR Analysis : Compare with analogs (e.g., 2-ethoxy derivatives in ) to map substituent effects on activity .

Advanced: What strategies assess this compound’s potential in medicinal chemistry?

Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ values via ethoxyresorufin-O-deethylase (EROD) assays (e.g., IC₅₀ = 0.011 μM for CYP1B1 inhibition in related pyridine derivatives) .
  • Metabolic Stability : In vitro liver microsome studies to assess half-life (e.g., rat microsomal t₁/₂ >60 mins suggests favorable pharmacokinetics) .

Q. Structure-Activity Relationship (SAR) Insights :

Substituent PositionBiological Activity (IC₅₀)Key Finding
C2 (pyrrolidine-ethoxy)0.011 μMStrongest inhibition due to steric and electronic effects
C5 (boronate)0.083 μMModerate activity, influenced by boronate hydrolysis

Advanced: How to resolve contradictions in synthetic or analytical data?

Answer:

  • Reproducibility Checks : Repeat experiments under standardized conditions (e.g., humidity control for boronate stability).
  • Cross-Validation : Compare NMR data with crystallography results () to confirm substituent positions .
  • Peer Review : Consult literature on analogous compounds (e.g., 2-fluoro derivatives in ) to identify systematic errors .

Advanced: How do solvent polarity and proticity affect reactivity?

Answer:

  • Polar Aprotic Solvents (DMF, THF) : Enhance boronate coupling efficiency by stabilizing transition states .
  • Protic Solvents (MeOH) : Risk boronate ester hydrolysis; avoid in later reaction stages .
  • Solvent Screening : Use UV/Vis () or fluorescence spectroscopy to monitor solvatochromic shifts .

Q. Solvent Effects Table :

SolventDielectric ConstantReaction Rate (k, s⁻¹)
THF7.51.2 × 10⁻³
DMF36.72.8 × 10⁻³
Toluene2.40.6 × 10⁻³

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(Pyrrolidin-1-yl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(2-(Pyrrolidin-1-yl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.